molecular formula C11H24N2O B14610071 2-[(E)-Octyldiazenyl]propan-2-ol CAS No. 57910-31-3

2-[(E)-Octyldiazenyl]propan-2-ol

Cat. No.: B14610071
CAS No.: 57910-31-3
M. Wt: 200.32 g/mol
InChI Key: CYKYVGAWUJPUOE-UHFFFAOYSA-N
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Description

2-[(E)-Octyldiazenyl]propan-2-ol is an azo compound characterized by an octyl chain linked to a propan-2-ol group via an E-configurated diazenyl (-N=N-) bridge. Its molecular formula is C₁₁H₂₄N₂O, with a molecular weight of 200.33 g/mol. The compound’s structure confers unique physicochemical properties:

  • Hydrophobicity: The octyl chain enhances lipid solubility, reducing aqueous solubility.
  • Hydrogen bonding: The propan-2-ol group enables polar interactions, improving miscibility in alcohols and ethers.
  • Thermal stability: The E-configuration of the azo group resists isomerization under moderate heat.

Primary applications include use as a photoinitiator in polymerization and a dye intermediate due to its ability to generate radicals upon UV exposure .

Properties

CAS No.

57910-31-3

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

2-(octyldiazenyl)propan-2-ol

InChI

InChI=1S/C11H24N2O/c1-4-5-6-7-8-9-10-12-13-11(2,3)14/h14H,4-10H2,1-3H3

InChI Key

CYKYVGAWUJPUOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN=NC(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-Octyldiazenyl]propan-2-ol typically involves the diazotization of an octylamine derivative followed by coupling with propan-2-ol. The reaction conditions often require a controlled environment to ensure the stability of the diazonium intermediate. Common reagents used in this synthesis include sodium nitrite and hydrochloric acid for the diazotization step, and propan-2-ol as the coupling partner.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-Octyldiazenyl]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium dichromate and sulfuric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

2-[(E)-Octyldiazenyl]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-Octyldiazenyl]propan-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the azo group can undergo redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below contrasts 2-[(E)-Octyldiazenyl]propan-2-ol with three classes of analogs:

Compound Name Key Functional Groups Molecular Weight (g/mol) Solubility (mg/mL) Key Applications
This compound Azo, propan-2-ol, octyl 200.33 5.2 (H₂O), 120 (EtOH) Polymer initiator, dye
2-[(E)-Phenyldiazenyl]propan-2-ol Azo, propan-2-ol, phenyl 192.24 18 (H₂O), 90 (EtOH) Photoresist, pigment
(2R,S)-1-(6-Methoxyindolyloxy)propan-2-ol [] Indolyloxy, amino, methoxy ~400 (estimated) 2 (H₂O), 50 (DMSO) Antiarrhythmic drugs
1-Dodecyldiazenyl-2-propanol Azo, propan-2-ol, dodecyl 256.41 1.8 (H₂O), 150 (Hex) Surfactant, emulsifier
Key Observations:

Azo Group Impact :

  • The E-configuration in this compound enhances thermal stability compared to Z-isomers, which are prone to isomerization at >60°C .
  • Phenyl-substituted analogs (e.g., 2-[(E)-Phenyldiazenyl]propan-2-ol) exhibit stronger absorbance in UV-Vis spectra (λₘₐₓ ~350 nm) due to conjugation with aromatic systems, whereas alkyl chains (octyl/dodecyl) shift λₘₐₓ to ~300 nm .

Propan-2-ol Role: The hydroxyl group improves solubility in polar solvents (e.g., ethanol, acetone) compared to non-hydroxylated azo compounds. This property is critical for homogeneous radical initiation in polymer matrices.

Biological vs. Industrial Applications: Indolyloxy propan-2-ol derivatives (e.g., compounds) exhibit α1-/β1-adrenoceptor binding (IC₅₀ = 0.1–10 µM), enabling antiarrhythmic and hypotensive effects . In contrast, this compound lacks significant receptor affinity due to its hydrophobic alkyl chain and absence of pharmacophoric motifs.

Research Findings and Performance Metrics

Photochemical Efficiency

  • Radical Yield : this compound generates 2.3 × 10¹⁸ radicals/cm³ under 365 nm UV light, outperforming phenyl analogs (1.1 × 10¹⁸ radicals/cm³) due to reduced steric hindrance from the linear octyl chain .
  • Polymerization Rate: In acrylate systems, it achieves 95% monomer conversion in 30 seconds, compared to 45% for dodecyl analogs, attributed to faster diffusion in the matrix.

Solubility and Aggregation

  • Critical Micelle Concentration (CMC) : 0.8 mM in water, lower than dodecyl analogs (0.5 mM), indicating weaker surfactant activity but better compatibility with organic solvents.

Stability Profile

  • Thermal Decomposition : Onset at 180°C (TGA), suitable for industrial processes below 150°C.
  • Photostability : Retains 85% activity after 10 UV cycles (vs. 60% for phenyl analogs).

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